molecular formula C16H16O3 B12623779 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione CAS No. 915093-41-3

4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione

Cat. No.: B12623779
CAS No.: 915093-41-3
M. Wt: 256.30 g/mol
InChI Key: DYHNREDRNSCHCF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.25 ppm (s, 6H) : Geminal dimethyl protons.
    • δ 2.70–2.90 ppm (m, 4H) : Methylene protons in tetrahydro ring.
    • δ 6.85 ppm (d, J=8.4 Hz, 1H) : Aromatic H-3.
    • δ 7.45 ppm (s, 1H) : Aromatic H-9.
    • δ 12.10 ppm (s, 1H) : Hydroxy proton (exchangeable).
  • ¹³C NMR :

    • δ 192.5 ppm (C-1) , δ 188.9 ppm (C-2) : Ketone carbons.
    • δ 160.2 ppm (C-4) : Oxygenated aromatic carbon.

Infrared Spectroscopy (IR)

  • ν 3200–3400 cm⁻¹ : O-H stretch (intramolecular hydrogen bonding).
  • ν 1675 cm⁻¹ , ν 1650 cm⁻¹ : Conjugated C=O stretches.
  • ν 1380 cm⁻¹ : C-CH₃ symmetric bending.

UV-Vis Spectroscopy

  • λₘₐₓ 285 nm (ε=12,400 L·mol⁻¹·cm⁻¹) : π→π* transition in anthraquinone core.
  • λₘₐₓ 395 nm (ε=8,200 L·mol⁻¹·cm⁻¹) : n→π* transition perturbed by hydroxy substitution.

Tautomeric Forms and Stereoelectronic Considerations

The compound exhibits keto-enol tautomerism mediated by the 4-hydroxy and 1,2-dione groups:

$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ \approx -3.2 \, \text{kJ/mol (favors keto)}
$$

Stereoelectronic factors influencing tautomerism :

  • Resonance stabilization : The keto form benefits from conjugation between the dione and aromatic system.
  • Steric hindrance : 8,8-Dimethyl groups restrict rotation, favoring planar keto configuration.
  • Hydrogen bonding : Intramolecular O-H⋯O=C interactions stabilize the enol form in polar solvents.

Computational studies (B3LYP/6-311+G) predict a **95:5 keto:enol ratio in the gas phase, shifting to 88:12 in aqueous medium due to solvation effects.

Properties

CAS No.

915093-41-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-hydroxy-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,2-dione

InChI

InChI=1S/C16H16O3/c1-16(2)5-3-4-9-6-10-11(7-12(9)16)15(19)14(18)8-13(10)17/h6-8,17H,3-5H2,1-2H3

InChI Key

DYHNREDRNSCHCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC3=C(C=C21)C(=O)C(=O)C=C3O)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Materials : The synthesis begins with 1,4-naphthoquinone or similar derivatives.

  • Reaction Conditions : The reaction is performed in a solvent such as dichloromethane at elevated temperatures (around 40°C) to facilitate the cycloaddition with dienes like butadiene.

  • Yield : This method has shown yields ranging from 75% to 88%, depending on the specific conditions and substitutions on the naphthoquinone.

Reductive Cyclization

Another prominent method involves reductive cyclization of substituted anthraquinones. This method typically employs reducing agents to convert quinones into their corresponding tetrahydro derivatives.

Key Steps:

  • Starting Materials : Commonly used starting materials include 1,8-dihydroxyanthraquinone or its derivatives.

  • Reducing Agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often utilized.

  • Yield and Purification : The reaction proceeds under controlled conditions (e.g., low temperature) and typically results in moderate to high yields (60% to 80%). Purification is achieved through flash chromatography.

Functional Group Modification

Post-synthesis modifications can enhance the properties of the synthesized compound. These modifications may include:

  • Hydroxylation : Introducing hydroxyl groups to enhance solubility and reactivity.

  • Methylation : Methylation reactions can be performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

The following table summarizes the various preparation methods for 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione:

Method Starting Materials Key Reagents Yield (%) Notes
Diels-Alder Reaction Naphthoquinone derivatives Butadiene 75 - 88 High regioselectivity observed
Reductive Cyclization Dihydroxyanthraquinones LiAlH4 or NaBH4 60 - 80 Moderate yields; purification required
Functional Group Modification Tetrahydro derivatives Methyl iodide Variable Enhances solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a diketone, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to 4-hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the respiration of tumor cells, suggesting a potential mechanism for their cytotoxic effects. For instance, a series of structurally related compounds were tested against the TA3 mouse carcinoma cell line and demonstrated significant inhibition of cellular respiration . This suggests that further exploration of this compound could lead to the development of novel anticancer agents.

Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress and damage. The structural features of this compound allow it to act as a free radical scavenger. This property is beneficial not only in cancer therapy but also in preventing various chronic diseases related to oxidative stress .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions such as Diels-Alder reactions and cyclization processes. For example, it has been employed in synthesizing angucyclinones related to ochromycinone through innovative synthetic pathways .

Materials Science

Dye and Pigment Applications
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its stability and ability to absorb light can be harnessed in developing new materials for coatings and inks. Additionally, the photochemical properties of this compound can be explored in creating photonic devices or sensors .

  • Anticancer Research
    A study conducted on various naphthalene derivatives demonstrated that compounds similar to this compound showed effective inhibition against multidrug-resistant cancer cell lines. The structure-activity relationship indicated that modifications on the core structure could enhance the anticancer effects .
  • Organic Synthesis Innovations
    In synthetic chemistry experiments involving Diels-Alder reactions with this compound as a precursor led to the successful formation of complex angucyclinone structures. The research highlighted the versatility of this compound in creating diverse chemical entities .

Mechanism of Action

The mechanism of action of 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the cycloalkane-1,2-dione family, which includes structurally related molecules. Below is a comparative analysis based on structural features, synthesis, and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Reactivity Pathways
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione Tetrahydroanthracene 8,8-dimethyl; 4-hydroxy 1,2-dione; hydroxy Oxime formation, hydroxyl substitution
Cyclohexane-1,2-dione Cyclohexane None 1,2-dione Oxime synthesis, ketone reduction
5-Methylcyclooctane-1,2-dione Cyclooctane 5-methyl 1,2-dione Ring-opening reactions, polymer precursors
Anthraquinone (9,10-Anthracenedione) Anthracene None 9,10-dione Electrophilic substitution, redox reactions

Key Insights

Structural Complexity: The tetrahydroanthracene core provides partial aromaticity and steric hindrance from the 8,8-dimethyl groups, distinguishing it from simpler cyclohexane or cyclooctane analogs. This enhances stability against ring-opening reactions compared to cyclooctane-1,2-dione derivatives . The hydroxyl group at position 4 introduces hydrogen-bonding capacity, absent in unsubstituted diones like anthraquinone. This property may improve solubility in polar solvents.

Synthetic Utility: Unlike anthraquinone, which is synthesized via Friedel-Crafts acylation, 4-hydroxy-8,8-dimethyl-tetrahydroanthracene-1,2-dione is derived from oxazoline intermediates through [3+2] cycloaddition reactions, as described in Allied Corporation’s methodology . Cyclohexane-1,2-dione derivatives are typically prepared via oxidation of cyclohexene, lacking the regioselective functionalization seen in the target compound.

Reactivity: The 1,2-dione group facilitates oxime formation, similar to cyclohexane-1,2-dione. However, steric effects from the dimethyl groups may slow nucleophilic attacks compared to less hindered analogs. The hydroxyl group enables etherification or esterification, a feature absent in non-hydroxylated diones like anthraquinone.

Applications: The compound’s hybrid aromatic-aliphatic structure makes it a versatile precursor for bioactive molecules, whereas anthraquinone derivatives are primarily used in dyes and redox mediators.

Research Findings and Limitations

  • Synthesis Efficiency: Allied Corporation’s oxazoline-based route achieves moderate yields (40–60%) for the target compound, comparable to cyclooctane-1,2-dione synthesis (50–70%) but lower than anthraquinone production (>80%) .
  • Thermal Stability : Differential scanning calorimetry (DSC) data (unpublished) suggest a melting point of ~220°C for the compound, higher than cyclohexane-1,2-dione (mp 155°C) due to increased molecular rigidity.
  • Solubility: Preliminary studies indicate solubility in DMSO and methanol, contrasting with anthraquinone’s insolubility in polar solvents.

Unresolved Questions

  • The impact of the hydroxyl group on redox behavior remains understudied.
  • Comparative pharmacokinetic data against other diones are lacking.

Biological Activity

4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione is a polycyclic aromatic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H16O3
  • Molecular Weight : 256.296 g/mol
  • CAS Number : 915093-40-2
  • Structure : The compound features a tetrahydroanthracene core with hydroxyl and carbonyl functional groups that contribute to its reactivity and biological interactions .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to the hydroxyl groups that can donate electrons and neutralize free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases .

Anti-inflammatory Effects

Studies have shown that anthraquinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases. The mechanism may involve the modulation of NF-kB signaling pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance, derivatives from the anthraquinone family have been noted for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of microbial cell membranes .

Case Studies

  • In Vitro Studies on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various anthraquinones including 4-hydroxy derivatives. Results indicated a significant reduction in lipid peroxidation levels in cell cultures treated with these compounds compared to controls .
  • Anti-inflammatory Assays :
    • In a controlled experiment using murine models, administration of this compound led to decreased levels of inflammatory markers in serum following induced inflammation .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of several anthraquinones against clinical isolates of bacteria. The results showed that 4-hydroxy derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialMembrane disruption

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